Cathayanon B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

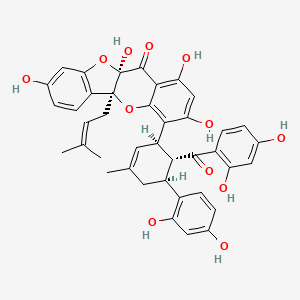

Cathayanon B is a natural product found in Morus cathayana with data available.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Cathayanon B has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that compounds from Morus cathayana exhibit strong radical-scavenging abilities, which can protect cells from oxidative damage. A study highlighted its effectiveness in reducing extracellular peroxide levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Antimicrobial Effects

The antimicrobial properties of this compound have been investigated in several studies. It has shown efficacy against a range of pathogens, including multidrug-resistant bacteria. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways presents opportunities for therapeutic development in conditions such as arthritis and other inflammatory disorders .

Pharmacological Uses

This compound's diverse biological activities make it a candidate for various pharmacological applications:

- Cancer Treatment : Studies have shown that compounds derived from Morus cathayana, including this compound, exhibit cytotoxic effects against cancer cell lines. The presence of prenyl groups in its structure may enhance its anticancer activity by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Given its antioxidant properties, this compound may also have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Pesticidal Properties

Recent findings suggest that this compound exhibits insecticidal activity against agricultural pests. This property can be harnessed to develop natural pesticides that are less harmful to the environment compared to synthetic alternatives .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated antioxidant activity in cellular assays | Potential use in nutraceuticals |

| Study B | Showed antimicrobial effects against Staphylococcus aureus | Development of new antimicrobial agents |

| Study C | Reported cytotoxic effects on cancer cell lines | Exploration for cancer therapeutics |

Propiedades

Fórmula molecular |

C40H36O12 |

|---|---|

Peso molecular |

708.7 g/mol |

Nombre IUPAC |

(5aS,10aR)-4-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26-,33-,39+,40+/m1/s1 |

Clave InChI |

VUMCPXPDRABAGL-NNLMJVJUSA-N |

SMILES isomérico |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@]6([C@@](O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

SMILES canónico |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Sinónimos |

cathayanon B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.